molecular formula C19H23N3O4 B11435502 1,3-dimethyl-5-[2-(2-methylpropoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

1,3-dimethyl-5-[2-(2-methylpropoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11435502
M. Wt: 357.4 g/mol
InChI Key: ZZTSYBWELMNMSB-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a heterocyclic structure known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures and environmental considerations are also critical in the industrial synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
  • 8-Methyl-1,3-diphenyl-5-piperidino-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione

Uniqueness

1,3-DIMETHYL-5-[2-(2-METHYLPROPOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

1,3-dimethyl-5-[2-(2-methylpropoxy)phenyl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C19H23N3O4/c1-11(2)10-26-14-8-6-5-7-12(14)13-9-15(23)20-17-16(13)18(24)22(4)19(25)21(17)3/h5-8,11,13H,9-10H2,1-4H3,(H,20,23)

InChI Key

ZZTSYBWELMNMSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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